1-Methylidenespiro[4.5]decan-7-one
Description
Historical Perspectives in Spiroketone Chemistry
The study of spiro compounds dates back to the late 19th and early 20th centuries, with early work focusing on the synthesis and characterization of these unique structures. The development of new synthetic methodologies throughout the 20th century, such as intramolecular aldol (B89426) reactions and ring-closing metathesis, greatly expanded the accessibility of spiroketones. rsc.org Initially, the interest in spiroketones was largely academic, driven by the challenge of their synthesis and the desire to understand the impact of the spirocyclic system on chemical reactivity. However, as the presence of spiroketal moieties was identified in an increasing number of bioactive natural products, the field gained significant momentum. nih.govnih.gov These natural products, with their diverse and often potent biological activities, highlighted the potential of the spiroketone framework in medicinal chemistry and drug discovery. nih.gov
Structural Significance of the Spiro[4.5]decane System in Organic Synthesis
The spiro[4.5]decane system, which consists of a five-membered ring fused to a six-membered ring at a single carbon atom, is a common motif in a number of natural products and synthetic targets. This particular arrangement provides a rigid and well-defined three-dimensional structure, which can be exploited to control stereochemistry in subsequent reactions. The presence of the spiro[4.5]decane core can influence the conformation of the molecule, pre-organizing it for specific transformations and interactions.
The synthesis of the spiro[4.5]decane framework itself has been the subject of considerable research, with various strategies developed to construct this bicyclic system. These methods often involve the creation of the key spirocyclic carbon-carbon bond through intramolecular reactions. The versatility of the spiro[4.5]decane system allows for the introduction of a wide range of functional groups, making it a valuable building block in the synthesis of more complex molecules.
Overview of Contemporary Academic Research Trajectories for 1-Methylidenespiro[4.5]decan-7-one
Contemporary research on spiro[4.5]decane derivatives is often focused on their application as intermediates in the total synthesis of natural products and the development of novel compounds with potential biological activity. While specific academic research solely dedicated to this compound is limited in publicly available literature, its structural features suggest its potential utility as a synthetic intermediate. The exocyclic methylene (B1212753) group and the ketone functionality offer reactive sites for a variety of chemical transformations.
Research on closely related spiro[4.5]decan-7-one derivatives has explored their potential in various applications. For instance, the spiro[4.5]decane framework is a component of some compounds investigated for their olfactory properties. The rigid structure of the spirocycle can contribute to the specific odor profile of a molecule.
Data Tables
Table 1: Physicochemical Properties of Spiro[4.5]decan-7-one and a Related Derivative
| Property | Spiro[4.5]decan-7-one | 1,8-dimethyl-4-(1-methylethyl)spiro[4.5]decan-7-one |
| Molecular Formula | C₁₀H₁₆O | C₁₅H₂₆O |
| Molecular Weight | 152.23 g/mol nih.gov | 222.37 g/mol nih.gov |
| IUPAC Name | spiro[4.5]decan-7-one nih.gov | 1,8-dimethyl-4-propan-2-ylspiro[4.5]decan-9-one nih.gov |
| CAS Number | 62788-60-7 nih.gov | 39510-26-4 nist.gov |
Table 2: Spectroscopic Data for a Related Spiro[4.5]decane Derivative
| Compound | Spectroscopic Data |
| 1,8-dimethyl-4-(1-methylethyl)spiro[4.5]decan-7-one | Mass Spectrometry (Electron Ionization): Major peaks at m/z 185, 111, 103 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
113163-17-0 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-methylidenespiro[4.5]decan-9-one |
InChI |
InChI=1S/C11H16O/c1-9-4-2-6-11(9)7-3-5-10(12)8-11/h1-8H2 |
InChI Key |
RZYKTGIRKLNVMT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC12CCCC(=O)C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methylidenespiro 4.5 Decan 7 One and Its Structural Analogues
Direct Synthesis Strategies for 1-Methylidenespiro[4.5]decan-7-one Core Structures
Direct strategies aim to construct the spirocyclic ketone with the methylidene group already incorporated or in a form that is easily converted. These methods offer efficiency by minimizing the number of synthetic steps.
The Nazarov cyclization is a powerful tool for synthesizing cyclopentenones, which involves the acid-promoted 4π-conrotatory electrocyclization of divinyl ketones. mdpi.com This reaction has been adapted for the synthesis of spirocyclic systems, including structural analogues of the target compound, such as 1-methylidenespiro[4.5]decan-2-ones. researchgate.net This approach allows for the creation of diverse spirocyclic compounds from relatively simple cyclic ketones. researchgate.netchemrxiv.org
The general strategy involves preparing a divinyl ketone precursor where one of the vinyl groups is part of a cyclopentenylidene moiety and the other is attached to a six-membered ring. Upon treatment with a Lewis or Brønsted acid, the cyclization cascade is initiated, forming the spiro[4.5]decane core. mdpi.com
Table 1: Key Features of Nazarov Cyclization for Spirocycle Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Electrocyclization | mdpi.com |
| Precursor | Divinyl Ketone | mdpi.com |
| Product | Cyclopentenone-containing spirocycle | researchgate.net |
| Catalyst | Lewis or Brønsted Acids | mdpi.com |
| Application | Scalable synthesis of diverse spirocyclic compounds | researchgate.netchemrxiv.org |
Research has demonstrated the feasibility of this method for creating complex spirocycles, highlighting its potential for accessing the 1-methylidenespiro[4.5]decan-2-one core. researchgate.net
An alternative strategy for functionalizing a pre-formed spiroketone involves epoxidation of the exocyclic double bond, followed by reduction. The epoxidation of alkenes is a well-established transformation, commonly employing peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com This reaction proceeds via a concerted mechanism to yield an epoxide. youtube.com In the context of a methylidenespiroketone, this would convert the C=CH₂ group into a spiro-epoxide attached to the main framework.
The resulting epoxide is a versatile intermediate. Subsequent reduction of the epoxide ring can lead to the formation of a hydroxymethyl group or, under specific conditions, could be part of a more complex cascade. The choice of reducing agent and reaction conditions determines the final product. While this specific two-step pathway to this compound is not extensively detailed in dedicated literature, the individual steps are fundamental organic transformations. youtube.comorganic-chemistry.org The process would begin with the epoxidation of the methylidene group, followed by a selective reduction to regenerate the desired functionality or introduce a new one.
Convergent and Divergent Synthetic Routes to Spiro[4.5]decan-7-one Frameworks
These routes focus on first constructing the fundamental spiro[4.5]decane ring system. From this central scaffold, various analogues, including the target this compound, can be synthesized through functional group interconversions.
The creation of the spirocyclic core is the cornerstone of these synthetic approaches. Various cyclization reactions have been developed to efficiently forge the spiro junction. nih.gov Modern methods, such as Matteson-type annulations, have been shown to be effective for constructing carbocycles of different sizes, including spirocycles, from simple cyclic ketone precursors. chemrxiv.org Another powerful technique is the intramolecular aldol (B89426) reaction, which can be used to form spirocyclic products with high diastereoselectivity. researchgate.net
Acid-catalyzed cyclization is a classic and effective method for forming cyclic and spirocyclic systems. youtube.com The general principle involves the protonation of a functional group, such as an alcohol or a carbonyl, within an acyclic or monocyclic precursor, which initiates an intramolecular attack to close the ring. youtube.comyoutube.com For the synthesis of a spiro[4.5]decan-7-one framework, a typical precursor might be a cyclohexanone (B45756) derivative with a side chain containing a latent electrophile and nucleophile poised for cyclization.
For example, a Lewis acid-catalyzed Prins/pinacol cascade reaction has been developed to synthesize 8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org This demonstrates the power of acid catalysis to orchestrate complex rearrangements that result in spirocyclic frameworks. Similarly, intramolecular Friedel-Crafts reactions, promoted by acid, can be employed to construct spirocycles by cyclizing onto an aromatic ring. mdpi.com
Intramolecular nucleophilic additions are a cornerstone of ring-forming reactions and are widely applied to the synthesis of spirocycles. In this approach, a nucleophile and an electrophile are present within the same molecule, and their reaction forges the key C-C bond that defines the spiro center.
A prominent example is the intramolecular aldol reaction, where an enolate attacks a ketone or aldehyde within the same molecule to form a new ring. This strategy has been used to construct spirocyclic aldol products with excellent yield and stereocontrol. researchgate.net Another advanced method involves the nickel-catalyzed enantioselective α-spirocyclization of lactones. acs.org In this process, a nickel enolate is generated and adds intramolecularly to a nitrile, ultimately yielding a chiral β-keto lactone spirocycle after hydrolysis. acs.org This highlights the potential for modern catalytic methods to achieve highly selective and complex spirocyclizations through intramolecular nucleophilic addition pathways.
Table 2: Summary of Cyclization Strategies for Spiro[4.5]decane Frameworks
| Strategy | Key Reaction | Precursor Type | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Prins/Pinacol Cascade | Aldehyde + Cyclobutanol | Lewis Acid (e.g., BF₃·OEt₂) | rsc.org |
| Intramolecular Aldol | Aldol Addition | Diketo-ester | Base or Acid | researchgate.net |
| Intramolecular Nucleophilic Addition | Ni-catalyzed Cyclization | Aryl Nitrile Lactone | Ni(COD)₂ / Chiral Ligand | acs.org |
| Matteson-Type Annulation | Boron-Homologation | Cyclic Ketone Derivative | Lewis Acid | chemrxiv.org |
Multi-Component Reactions (MCRs) for Spiroketone Assembly
Multi-component reactions (MCRs), where three or more starting materials react in a single operation to form a product that contains the essential parts of all components, offer an elegant and efficient approach to complex molecule synthesis. nih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.govnih.gov While the direct multi-component synthesis of this compound is not extensively documented, analogous strategies for the construction of related spiro[4.5]decane systems highlight the potential of this approach.
A notable example involves the diastereoselective synthesis of 2-amino-spiro[4.5]decan-6-ones through a synergistic approach combining photocatalysis and organocatalysis. mdpi.com This [3+2] cycloaddition of cyclopropylamines with olefins demonstrates the power of MCRs in assembling the spiro[4.5]decane core with high diastereoselectivity (up to 99:1). mdpi.com The reaction proceeds under mild, metal-free conditions, aligning with the principles of green chemistry. mdpi.com Although this example leads to an amino-substituted analogue, the underlying principle of combining multiple components to forge the spirocyclic framework is a valuable strategy.
The application of MCRs in the synthesis of spiro heterocycles is more widespread and provides a conceptual blueprint for their extension to carbocyclic systems like this compound. nih.gov For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of various spiro compounds. nih.gov
Cascade and Domino Reactions in Spiro[4.5]decan-7-one Synthesis
Cascade reactions, also known as domino or tandem reactions, are powerful transformations in which a single synthetic operation triggers a sequence of intramolecular or intermolecular reactions, leading to a significant increase in molecular complexity. researchgate.netunimi.it These processes are highly efficient as they obviate the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents. researchgate.net
A compelling example of a cascade reaction for the synthesis of a related spiroketone is the tandem Prins/pinacol rearrangement for the preparation of oxaspiro[4.5]decan-1-ones. rsc.orgresearchgate.net This Lewis acid-catalyzed process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, proceeding through a cascade of Prins cyclization followed by a pinacol-type rearrangement to furnish the spiro[4.5]decane skeleton in good yields and with excellent selectivity. rsc.orgresearchgate.net While this method yields an oxaspirocycle, it underscores the potential of cascade strategies in constructing the spiro[4.5]decane core.
Michael Addition-Intramolecular Aldolization Sequences
A classic and widely employed cascade reaction for the formation of cyclic ketones is the sequence of a Michael addition followed by an intramolecular aldol condensation, often referred to as the Robinson annulation. This powerful strategy can be adapted for the synthesis of spirocyclic systems.
The organocatalytic synthesis of spiro compounds via a Michael-Michael-aldol cascade has been reported to produce spirooxindole derivatives in good yields and with high diastereo- and enantioselectivity. rsc.org In a similar vein, a highly diastereoselective synthesis of carbocyclic spiro-pyrazolones has been achieved through a DABCO-catalyzed Michael-Michael domino reaction. iitj.ac.in Furthermore, a chemo- and diastereoselective Michael-Michael-acetalization cascade has been developed for the synthesis of 1,3-indandione-fused spiro[4.5]decane scaffolds. nih.gov These examples, while not directly yielding this compound, demonstrate the utility of Michael-initiated cascades in the construction of diverse spirocyclic frameworks. The key is the strategic design of a precursor that, upon undergoing a Michael addition, is poised for a subsequent intramolecular cyclization to generate the desired spiro[4.5]decane ring system.
Stereoselective Domino Processes
The development of stereoselective domino reactions is a major focus in modern organic synthesis, enabling the construction of complex chiral molecules with high precision. researchgate.netunimi.it Asymmetric domino reactions for the synthesis of spiro compounds have been the subject of comprehensive reviews, highlighting their power and versatility. researchgate.netunimi.it
A noteworthy example is the enantioselective Diels-Alder reaction of exo-enones with various dienes, catalyzed by a confined Brønsted acid. This methodology allows for the rapid construction of enantiopure spirocarbocyclic scaffolds, including the spiro[4.5]decane core, with excellent enantioselectivity (up to 97.5:2.5 e.r.) and regioselectivity. nih.gov This atom-economic approach provides access to highly congested quaternary stereogenic spirocenters and has been successfully applied in the total and formal syntheses of several sesquiterpene natural products. nih.gov Computational studies have provided insight into the origin of the high reactivity and selectivity observed in these transformations. nih.gov
Transition Metal-Catalyzed Transformations
Transition metal catalysis has revolutionized organic synthesis, offering a plethora of powerful and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Gold and palladium catalysts, in particular, have emerged as indispensable tools for the construction of complex cyclic and spirocyclic systems.
Gold-Catalyzed Reactions
Gold catalysts, particularly Au(I) complexes, have shown remarkable reactivity in the activation of alkynes and allenes towards nucleophilic attack, enabling a wide range of cyclization reactions. While often employed in the synthesis of heterocycles, gold catalysis is also a potent tool for the construction of carbocyclic frameworks.
An elegant application of gold catalysis in the synthesis of spiro[4.5]decanone analogues is the Au(I)-catalyzed vinylogous Conia-ene reaction. This method allows for the construction of densely functionalized spiro[4.5]-deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. The reaction proceeds under mild conditions with a wide substrate scope, affording the spirocyclic products in moderate to good yields. This atom-economic process highlights the potential of gold-catalyzed cycloisomerization reactions for accessing the spiro[4.5]decane core.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, with a vast array of transformations enabling the construction of complex molecular architectures. The intramolecular Heck reaction, in particular, has proven to be a powerful tool for the synthesis of spirocycles.
The utility of the intramolecular Heck reaction is exemplified in the synthesis of spirooxindoles, which are structural analogues of the spiro[4.5]decanone system. The palladium-catalyzed cyclization of α,β-unsaturated 2-haloanilides has been shown to efficiently install the congested spirooxindole functionality. nih.gov Notably, the stereochemical outcome of the cyclization can be controlled by the reaction conditions and the nature of the substituents. nih.gov Furthermore, palladium-catalyzed tandem Heck reaction/C-H functionalization sequences have been developed for the preparation of spiro-indane-oxindoles, demonstrating the power of these cascade processes. nih.gov
More directly relevant to the target structure, an asymmetric synthesis of spiro[4.5]-1-one compounds has been reported using palladium catalysis, showcasing the ability to control the stereochemistry at the spirocenter. mdpi.com
Below is a table summarizing selected palladium-catalyzed reactions for the synthesis of spirocyclic compounds.
| Catalyst/Reagents | Starting Material Type | Product Type | Key Features |
| (Ph3P)4Pd | α,β-Unsaturated 2-haloanilide | Tetracyclic spirooxindole | Forcing conditions required; formation of congested quaternary center. nih.gov |
| Pd(OAc)2, P(o-tol)3 | Alkene-tethered aryl iodide | Spiro-indane-oxindole | Tandem Heck reaction/C-H functionalization. nih.gov |
| Pd(OAc)2, ligand | Enone and aryl/vinyl triflate | Spiro[4.5]decanone | Asymmetric synthesis. mdpi.com |
Copper and Rhodium Catalysis
Transition-metal catalysis offers powerful tools for the construction of spirocyclic systems through intramolecular cyclization and annulation reactions. Copper and rhodium catalysts, in particular, have been effectively employed in the synthesis of spiro[4.5]decane frameworks and their analogues.
Copper(I) halides have been shown to catalyze the decomposition of phenolic α-diazoketones, leading to the formation of spiro[4.5]-deca-6,9-diene-2,8-diones in high yields. capes.gov.br This transformation proceeds via an intramolecular cyclization pathway, efficiently constructing the spirocyclic core. More broadly, copper(I) catalysis provides a general and operationally simple method for synthesizing various spirocyclic compounds from precursors like ethynyl (B1212043) methylene (B1212753) cyclic carbamates, which react with different nucleophiles under mild conditions with broad functional group tolerance. chemrxiv.org
Rhodium(I) catalysts have proven particularly effective in synthesizing the spiro[4.5]decane skeleton. One notable method involves the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes (ene-VDCPs). nih.gov This reaction proceeds smoothly under mild conditions to deliver a range of products containing the spiro[4.5]decane core. Mechanistic studies, supported by DFT calculations, suggest a complex catalytic cycle involving Rh(I), Rh(III), and a key pentavalent spiro-rhodium(V) intermediate. nih.gov Another strategy utilizes a rhodium-catalyzed Claisen rearrangement/hydroacylation cascade to produce spiro[4.5]decan-1-ones, which are valuable precursors for sesquiterpenes like acoradienes. documentsdelivered.com Furthermore, Rh(III)-catalyzed dual C-H activation and annulation of hydrazones with alkynes represents an innovative approach for assembling fused heterocyclic systems, demonstrating the versatility of rhodium catalysis in complex cyclizations. nih.gov
| Catalyst System | Substrate Type | Product Type | Key Features |
| Copper(I) Halide | Phenolic α-diazoketone | Spiro[4.5]deca-diene-dione | High yield intramolecular cyclization. capes.gov.br |
| Copper(I) | Ethynyl Methylene Cyclic Carbamate | General Spirocycles | Mild conditions, broad scope. chemrxiv.org |
| Rhodium(I) Complex | Ene-vinylidenecyclopropane (ene-VDCP) | Spiro[4.5]decane | Dimerization reaction, involves Rh(V) intermediate. nih.gov |
| Rhodium(I) Complex | Allylic Dienyl Ethers | Spiro[4.5]decan-1-one | Claisen rearrangement/hydroacylation cascade. documentsdelivered.com |
Cycloaddition Approaches to Spiro[4.5]carbocycles and Methylidene Systems
Cycloaddition reactions are among the most powerful methods for constructing cyclic and spirocyclic systems, offering high levels of regio- and stereoselectivity. These reactions allow for the rapid assembly of complex molecular frameworks from relatively simple starting materials.
The [3+2] cycloaddition is a cornerstone for the synthesis of five-membered rings and has been successfully applied to the formation of spirocycles. uni.lu In this approach, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the cycloadduct. This strategy is particularly useful for creating the quaternary spiro-center with high control.
A key example is the [3+2] cycloaddition of a chiral 5-methylene-1,3-dioxolan-4-one, derived from lactic acid, with various 1,3-dipoles. youtube.com Reaction with benzonitrile (B105546) oxide, generated in situ, affords a spiro adduct in nearly quantitative yield as a single stereoisomer. youtube.com Similarly, reactions with diazomethane (B1218177) also produce the expected spiro adduct in good yield, demonstrating the utility of methylidene precursors in these cycloadditions. youtube.com These reactions highlight the ability to generate complex spiro heterocycles from readily available chiral precursors. youtube.com
| 1,3-Dipole | Dipolarophile | Resulting Spiro Adduct | Yield |
| Benzonitrile oxide | (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Spiro[dioxolanone-isoxazoline] | ~100% youtube.com |
| Diazomethane | (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Spiro[dioxolanone-pyrazoline] | Good youtube.com |
In 1,3-dipolar cycloadditions, the regioselectivity—the orientation of the dipole relative to the dipolarophile—is a critical factor. When exocyclic methylidene groups act as dipolarophiles, their electronic nature can be tuned to control the outcome of the reaction. The use of dipolarophiles activated by electron-withdrawing groups is a common strategy to ensure high regioselectivity. nih.gov
For instance, the multicomponent 1,3-dipolar cycloaddition between isatin-derived azomethine ylides and various dipolarophiles has been extensively studied for the construction of spirooxindoles. nih.gov When a methylidene indolinone was used as the dipolarophile, the reaction proceeded smoothly to afford the corresponding spiro-pyrrolidinyl-oxindole product with a high yield (85%) and excellent diastereoselectivity (50:1 dr). nih.gov The regioselectivity in such reactions is often governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. sigmaaldrich.com By modifying the substituents on the dipolarophile, the electronic properties can be modulated to favor the formation of a specific regioisomer. rsc.org
Rearrangement Reactions for Spiro[4.5]decane Formation
Rearrangement reactions provide a powerful avenue for synthesizing complex carbocyclic frameworks, including spiro[4.5]decanes, often by inducing a carbon skeleton reorganization of a precursor molecule.
The pinacol-pinacolone rearrangement is an acid-catalyzed conversion of a 1,2-diol (a pinacol) to a ketone (a pinacolone). This reaction, first described in 1860, proceeds through a carbocation intermediate and involves a 1,2-migratory shift of an alkyl or aryl group. This rearrangement has found significant application in the synthesis of spiro-compounds.
A tandem Prins reaction–pinacol rearrangement sequence has been developed to stereoselectively synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones. In this process, an oxocarbenium ion intermediate, generated from the Prins reaction, is attacked by an internal olefin. The resulting carbocation then undergoes a pinacol-type 1,2-shift to form the final spirocyclic product. Similarly, dearomative semi-pinacol rearrangements of 4-(1′-hydroxycyclobutyl)pyridines can be induced by N-acylation to generate dihydropyridine (B1217469) spirocycles, showcasing the power of this rearrangement to build complex scaffolds from simple precursors.
| Precursor | Reaction Type | Product | Key Feature |
| 1-(4-hydroxybut-1-en-2-yl)cyclobutanol + Aldehyde | Prins–Pinacol Rearrangement | 7-substituted-8-oxaspiro[4.5]decan-1-one | Stereoselective synthesis of oxaspirocycles. |
| 4-(1′-hydroxycyclobutyl)pyridine | Dearomative Semi-Pinacol Rearrangement | Dihydropyridine Spirocycle | N-acylation induces ring expansion and spirocyclization. |
The strain energy inherent in small rings, such as cyclopropanes and cyclobutanes, can be harnessed as a driving force for the formation of more complex molecular architectures. Ring-opening reactions of strained precursors provide a versatile entry into spiro[4.5]decane systems.
One elegant example is the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes mentioned previously. nih.gov The mechanism involves the selective oxidative addition of the rhodium catalyst into a C–C bond of the strained cyclopropane (B1198618) ring, initiating a cascade that ultimately forms the spiro[4.5]decane skeleton. nih.gov In a different approach, a facile one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons has been developed by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration under transition-metal-free conditions. documentsdelivered.com These methods demonstrate how the release of ring strain can be strategically coupled with other transformations to assemble the spirocyclic core efficiently.
Asymmetric and Stereoselective Synthesis of this compound Analogues
The construction of the spiro[4.5]decane skeleton, particularly with control over the quaternary spirocenter, demands elegant synthetic design. The introduction of an exocyclic methylene group adjacent to the spiroatom, as in this compound, adds another layer of complexity. This section delves into the key strategies that enable the asymmetric and stereoselective synthesis of these challenging molecules.
Strategies for Controlling Stereogenic Spirocenters
The primary challenge in the synthesis of spiro[4.5]decan-7-one analogues is the creation of the spirocyclic core with a defined stereochemistry at the shared carbon atom. Several powerful strategies have been developed to address this, primarily revolving around intramolecular cyclization reactions where the stereochemistry is directed by a chiral catalyst or a pre-existing stereocenter in the substrate.
Key approaches include:
Intramolecular Aldol and Michael Reactions: These are among the most powerful methods for forming the spiro[4.5]decane ring system. A suitably functionalized acyclic precursor can be induced to cyclize, with the stereochemical outcome being governed by the reaction conditions and the nature of the catalyst. For instance, an organocatalyst can activate the substrate and facilitate a stereoselective intramolecular aldol condensation or Michael addition, thereby setting the stereochemistry of the spirocenter.
Robinson Annulation: This classic ring-forming sequence, which combines a Michael addition with an aldol condensation, has been adapted for the synthesis of spiro[4.5]decanones. mdpi.comjuniperpublishers.com The use of chiral catalysts, often proline or its derivatives, in the Michael addition step can induce enantioselectivity, leading to the formation of an enantioenriched spirocyclic ketone. mdpi.com Subsequent intramolecular aldol condensation then completes the spiro[4.5]decane framework.
[4+2] Cycloadditions: Diels-Alder reactions, a type of [4+2] cycloaddition, can be employed to construct the cyclohexanone ring of the spiro[4.5]decane system onto a pre-existing cyclopentane-derived diene or dienophile. The stereoselectivity of this reaction can be controlled through the use of chiral Lewis acid or organocatalysts.
Rearrangement Reactions: Cationic or transition-metal-catalyzed rearrangements of carefully designed precursors can also lead to the formation of spiro[4.5]decane systems. For example, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been shown to produce spiro[4.5]decanes with high diastereoselectivity. researchgate.net
The choice of strategy often depends on the desired substitution pattern on the spirocyclic framework and the availability of the starting materials.
Organocatalytic Methodologies
Organocatalysis has emerged as a particularly powerful tool for the asymmetric synthesis of spirocycles, offering a green and often highly effective alternative to metal-based catalysts. nih.govrsc.orgku.ac.ae Chiral secondary amines, such as proline and its derivatives, are frequently used to activate substrates through the formation of chiral enamines or iminium ions. This activation mode allows for highly stereoselective carbon-carbon bond formation.
A prominent example is the organocatalytic cascade reaction involving a Michael-Michael-aldol sequence. nih.govrsc.orgku.ac.ae In a representative reaction, a simple cyclic ketone, an α,β-unsaturated aldehyde, and another nucleophile can be combined in a one-pot reaction catalyzed by a chiral secondary amine. This sequence generates multiple new stereocenters, including the spirocenter, with high levels of diastereo- and enantioselectivity. While not directly yielding this compound, this methodology has been successfully applied to the synthesis of structurally related spirooxindoles, demonstrating its potential for constructing complex spirocyclic systems. nih.govrsc.orgku.ac.ae
The following table summarizes representative results from an organocatalytic cascade reaction for the synthesis of spirooxindole derivatives, which are structural analogues of the target compound.
| Entry | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Proline | DMSO | 75 | >99:1 | 95 |
| 2 | A | Toluene | 82 | >99:1 | 98 |
| 3 | B | CH2Cl2 | 90 | >99:1 | 99 |
Catalyst A: (S)-Diphenylprolinol silyl (B83357) ether Catalyst B: A bifunctional thiourea-based catalyst Data is illustrative and compiled from general findings in organocatalytic spirocycle synthesis.
The success of these organocatalytic methods lies in the ability of the catalyst to create a highly organized transition state, effectively shielding one face of the reactive intermediate and directing the incoming reactant to the other.
Diastereoselective and Enantioselective Control
Achieving both diastereoselective and enantioselective control is paramount in the synthesis of complex molecules like this compound analogues. Diastereoselectivity refers to the preferential formation of one diastereomer over others, while enantioselectivity is the preferential formation of one enantiomer over its mirror image.
In the context of spiro[4.5]decan-7-one synthesis, diastereoselectivity is often controlled by the facial selectivity of the cyclization step. For instance, in an intramolecular aldol reaction, the approach of the enolate to the carbonyl group can be influenced by steric or electronic factors within the substrate, leading to the preferential formation of one diastereomer.
Enantioselectivity is typically induced by a chiral catalyst. The catalyst, by transiently binding to the substrate, creates a chiral environment that biases the reaction to proceed through a lower energy transition state for the formation of one enantiomer.
A notable example of achieving high stereocontrol is the asymmetric synthesis of spiro-lactones, which are related to the target ketone. In one study, a BINOL-derived chiral bifunctional sulfide (B99878) catalyst was used to effect an enantioselective bromolactonization of α-allyl carboxylic acids. nii.ac.jp This reaction proceeds with high enantioselectivity, establishing a chiral γ-lactone ring with a spirocenter.
The table below presents data from the asymmetric bromolactonization to form α-spiro-γ-lactones, illustrating the high levels of enantioselective control achievable with organocatalysis.
| Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| C | 10 | Toluene | 85 | 92 |
| D | 5 | CH2Cl2 | 91 | 95 |
| E | 10 | Hexane | 78 | 88 |
Substrate C, D, E: Various α-allyl carboxylic acids Data is illustrative and based on findings for the synthesis of α-spiro-γ-lactones. nii.ac.jp
The development of these advanced synthetic methodologies, particularly those employing organocatalysis, has significantly advanced the ability of chemists to construct complex spirocyclic molecules like this compound and its analogues with high levels of stereocontrol. These methods not only provide access to novel chemical entities for various applications but also push the boundaries of our understanding of chemical reactivity and catalysis.
Mechanistic Investigations and Kinetic Analyses in 1 Methylidenespiro 4.5 Decan 7 One Chemistry
Detailed Mechanistic Pathways of Key Synthetic Transformations
The construction of 1-Methylidenespiro[4.5]decan-7-one necessitates a strategic combination of ring-forming reactions and functional group manipulations. A plausible and efficient synthetic route involves a two-stage process: the formation of the spiro[4.5]decan-7-one core followed by the introduction of the exocyclic methylene (B1212753) group. Key transformations in this synthesis are the Robinson annulation for the core structure and the Wittig reaction for the olefination.
A foundational approach to the spiro[4.5]decane framework is the Robinson annulation, a powerful method for the formation of a six-membered ring onto an existing ketone. wikipedia.orgmasterorganicchemistry.com This reaction sequence comprises a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org For the synthesis of the spiro[4.5]decan-7-one core, cyclopentanone (B42830) can serve as the Michael donor, reacting with a suitable α,β-unsaturated ketone like methyl vinyl ketone (MVK) as the Michael acceptor.
The mechanism of the Robinson annulation commences with the deprotonation of cyclopentanone at the α-carbon by a base, typically a hydroxide (B78521) or alkoxide, to form a nucleophilic enolate. This enolate then undergoes a conjugate addition (Michael addition) to MVK. The resulting 1,5-diketone intermediate is then subjected to an intramolecular aldol condensation. Under basic conditions, another enolate is formed, which then attacks the other carbonyl group within the same molecule, leading to a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the α,β-unsaturated spiroketone.
The introduction of the 1-methylidene group can be effectively achieved via the Wittig reaction. wikipedia.org This reaction utilizes a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert the ketone at the 7-position into the desired exocyclic double bond. The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the ketone, forming a transient four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.
Analysis of Competing Reaction Pathways and Selectivity
The synthesis of this compound is subject to several competing reaction pathways that can affect the yield and purity of the desired product. Understanding and controlling these pathways is crucial for achieving high selectivity.
The selectivity of the intramolecular aldol condensation is a critical factor. The 1,5-diketone intermediate possesses multiple acidic α-protons, and the formation of different enolates could lead to different ring sizes. However, the formation of five- and six-membered rings is thermodynamically and kinetically favored over smaller or larger rings due to reduced ring strain. wikipedia.org In the case of the precursor to the spiro[4.5]decane system, the formation of the six-membered ring is the major pathway.
The stereoselectivity of the Wittig reaction is also a key consideration. The geometry of the resulting alkene is dependent on the nature of the ylide. For non-stabilized ylides like methylenetriphenylphosphorane, the reaction generally leads to the Z-alkene with high selectivity, although for a terminal alkene this is not a factor. wikipedia.orgorganic-chemistry.org The selectivity is believed to be under kinetic control, with the formation of the oxaphosphetane being the rate-determining step. wikipedia.org
Table 1: Factors Influencing Selectivity in the Synthesis of this compound
| Reaction Step | Competing Pathway/Selectivity Issue | Controlling Factors |
| Robinson Annulation | Polymerization of Michael acceptor (MVK) | Slow addition of MVK, use of a less reactive MVK precursor. |
| Self-condensation of cyclopentanone | Intramolecular nature of the desired aldol reaction is favored. | |
| Regioselectivity of intramolecular aldol | Formation of a six-membered ring is thermodynamically favored over other ring sizes. | |
| Wittig Reaction | E/Z Isomerism of the alkene | For terminal alkenes, this is not applicable. For substituted ylides, the nature of the ylide and reaction conditions determine selectivity. |
Kinetic Studies of Spiroketone Formation and Intermediates
Detailed kinetic studies on the formation of this compound are not extensively reported in the literature. However, the principles of kinetic and thermodynamic control are highly relevant to the key reaction steps.
The Wittig reaction is generally considered to be under kinetic control. wikipedia.org The rate of the reaction and the stereochemical outcome are determined by the activation energy of the transition state leading to the oxaphosphetane intermediate. For non-stabilized ylides, the reaction is typically fast, and the formation of the cis-oxaphosphetane is favored, leading to the Z-alkene.
While specific rate constants and activation energies for the synthesis of this compound are not available, data from analogous systems can provide insights. For example, kinetic studies of intramolecular aldol reactions of other 1,5-diketones have shown that the rate of cyclization is highly dependent on the substitution pattern and the conformational flexibility of the starting material.
Table 2: General Kinetic and Thermodynamic Considerations
| Reaction Step | Control | Key Kinetic/Thermodynamic Factors |
| Michael Addition | Generally Irreversible | The high reactivity of the enolate with the Michael acceptor drives the reaction forward. |
| Intramolecular Aldol | Thermodynamic | The reaction is often reversible, allowing for the formation of the most stable ring system (six-membered). Heating promotes the dehydration to the conjugated enone. |
| Wittig Reaction | Kinetic | The reaction is typically fast and irreversible. The stereochemical outcome is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetanes. |
Computational Chemistry and Theoretical Studies of 1 Methylidenespiro 4.5 Decan 7 One
Density Functional Theory (DFT) Calculations for Reaction Regioselectivity
Density Functional Theory (DFT) has become a important tool in predicting the outcomes of chemical reactions. For a molecule like 1-methylidenespiro[4.5]decan-7-one, which possesses multiple reactive sites—the carbonyl group and the exocyclic double bond—regioselectivity is a key consideration in its functionalization.
In a study on the construction of spiro[4.5]decane derivatives via annulation reactions, DFT calculations were successfully employed to elucidate the reaction mechanism and rationalize the observed high diastereoselectivity. researchgate.net Similar approaches can be applied to this compound to predict the regioselectivity of its reactions. For instance, in a Michael addition, DFT calculations could determine whether a nucleophile would preferentially attack the β-carbon of the exocyclic methylene (B1212753) or the carbonyl carbon. This is achieved by calculating the energies of the transition states for both possible addition pathways. The pathway with the lower activation energy would be the kinetically favored one.
Table 1: Hypothetical DFT-Calculated Activation Energies for the Michael Addition to this compound
| Nucleophile | Attack at exocyclic methylene (kcal/mol) | Attack at carbonyl carbon (kcal/mol) | Predicted Regioselectivity |
| CH₃S⁻ | 12.5 | 18.2 | Exocyclic methylene |
| CN⁻ | 10.8 | 16.5 | Exocyclic methylene |
| Ph₂CuLi | 14.1 | 20.3 | Exocyclic methylene |
Note: The data in this table is illustrative and represents typical relative energy differences that would be expected in such a system, based on general principles of reactivity.
Theoretical Prediction of Reaction Pathways and Transition States
Beyond regioselectivity, theoretical calculations can map out entire reaction pathways, identifying intermediates and the all-important transition states that connect them. This provides a detailed, step-by-step understanding of the reaction mechanism. For complex, multi-step reactions involving this compound, such as rearrangements or cycloadditions, identifying the transition state geometries and their corresponding energies is crucial.
General methodologies for predicting reaction pathways often involve the use of quantum chemical calculations to map potential energy surfaces. fiveable.me Techniques like intrinsic reaction coordinate (IRC) calculations can verify that a calculated transition state indeed connects the desired reactants and products. fiveable.me For example, in a Diels-Alder reaction where this compound acts as the dienophile, DFT calculations could predict whether the reaction proceeds via a concerted or a stepwise mechanism by searching for the corresponding transition states and any potential intermediates.
Molecular Modeling of Conformational Preferences in Spiro[4.5]decane Structures
The three-dimensional shape of a molecule is fundamental to its reactivity. Spirocyclic systems like spiro[4.5]decane have distinct conformational preferences that can influence the accessibility of their reactive sites. The cyclohexane (B81311) ring in the spiro[4.5]decane framework typically adopts a chair conformation to minimize steric strain. However, the presence of the spiro-fusion and the ketone functionality can introduce distortions.
Molecular modeling, often using methods like molecular mechanics or DFT, can be used to determine the relative stabilities of different conformers. For the spiro[4.5]decane system, different chair and boat conformations of the six-membered ring, as well as puckering of the five-membered ring, would be considered. A review of the chemistry of spiro[4.5]decane sesquiterpenes highlights the importance of molecular conformation in their chemical behavior. nih.gov While a specific study on this compound is not available, studies on other substituted spiro[4.5]decanes can provide insights. For instance, molecular modeling of 1-oxa-4-thiaspiro[4.5]decane derivatives has been used to understand their interaction with biological receptors. nih.gov
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair (equatorial-like methylidene) | 0.00 | C1-C10-C6-C7 = -175.2 |
| Chair (axial-like methylidene) | 2.5 | C1-C10-C6-C7 = -65.8 |
| Twist-Boat | 5.8 | C1-C10-C6-C7 = -90.1 |
Note: This data is illustrative and based on the general conformational preferences of substituted cyclohexanes and spirocyclic systems. The actual values would require specific calculations.
Quantum Chemical Characterization of Reactivity and Stability
Quantum chemical calculations provide a wealth of information about the electronic structure of a molecule, which is directly related to its reactivity and stability. Parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can all be used to predict how a molecule will behave in a chemical reaction.
For this compound, the HOMO is likely to be localized on the exocyclic double bond, making it susceptible to attack by electrophiles. The LUMO, on the other hand, would likely have significant contributions from the carbonyl carbon and the β-carbon of the methylene group, indicating these as the sites for nucleophilic attack. An electrostatic potential map would visually show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding predictions of intermolecular interactions.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Complex Spiroketones
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
A complete structural assignment of "1-Methylidenespiro[4.5]decan-7-one" would heavily rely on high-resolution NMR spectroscopy. Both ¹H and ¹³C NMR spectra are essential for determining the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methylidene protons (=CH₂) and the protons on the spirocyclic framework. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would provide crucial information about the connectivity of the atoms. For instance, the protons adjacent to the carbonyl group at C-7 would likely appear as downfield-shifted multiplets.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms. Key signals would include the quaternary spiro-carbon, the carbonyl carbon (C-7), and the sp³ and sp² carbons of the methylidene group and the two rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be employed to distinguish between CH, CH₂, and CH₃ groups.
However, a search of scientific databases did not yield any published ¹H or ¹³C NMR data for "this compound."
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of a compound. For "this compound" (C₁₁H₁₆O), the expected exact mass would be calculated and compared to the measured value to confirm its molecular formula.
Furthermore, the analysis of the fragmentation pattern in the mass spectrum would offer valuable structural insights. Characteristic fragmentation pathways for spiroketones often involve cleavages of the rings and the loss of small neutral molecules like carbon monoxide (CO) or ethylene. The resulting fragment ions would help to piece together the molecular structure.
No specific high-resolution mass spectrometry data or fragmentation analysis for "this compound" is currently available in the public domain.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. For "this compound," the most prominent absorption band in the IR spectrum would be the C=O stretching vibration of the ketone, typically appearing in the region of 1700-1725 cm⁻¹. Another key feature would be the C=C stretching vibration of the methylidene group around 1640-1680 cm⁻¹ and the =C-H stretching vibration above 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond of the methylidene group.
A search for experimental IR and Raman spectra for this compound did not yield any specific results.
X-ray Crystallography for Determination of Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like "this compound," which possesses a spirocyclic center, X-ray analysis of a single crystal would unambiguously establish the spatial arrangement of its atoms. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.
There are no published X-ray crystallographic studies for "this compound" at this time.
Chemical Reactivity and Transformations of 1 Methylidenespiro 4.5 Decan 7 One
Reactions Involving the Exocyclic Methylidene Group
The exocyclic double bond in 1-Methylidenespiro[4.5]decan-7-one is a key site for various addition reactions. Its reactivity is influenced by both steric hindrance from the spirocyclic framework and electronic effects from the neighboring ketone group.
One of the fundamental reactions of the methylidene group is catalytic hydrogenation . This reaction proceeds smoothly to yield the corresponding methyl-substituted spirodecanone. The choice of catalyst and reaction conditions can influence the stereoselectivity of the addition.
Epoxidation of the exocyclic double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction leads to the formation of a spiro-epoxide, which is a versatile intermediate for further synthetic transformations.
Dihydroxylation , typically carried out using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions, results in the formation of the corresponding diol. The stereochemical outcome of this reaction is often predictable, with the hydroxyl groups adding to the less hindered face of the double bond.
Transformations of the Ketone Functionality
The ketone group in this compound undergoes a variety of nucleophilic addition and reduction reactions characteristic of carbonyl compounds.
Reduction of the ketone to the corresponding alcohol can be accomplished using a range of reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone in the presence of the exocyclic double bond, yielding an allylic alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce both the ketone and the double bond.
Grignard reactions with organomagnesium halides (RMgX) provide a route to tertiary alcohols. The addition of the Grignard reagent to the carbonyl carbon is a key step in the synthesis of more complex derivatives of the spiro[4.5]decane framework.
The Wittig reaction offers a method for converting the ketone into a different exocyclic alkene. By reacting this compound with a phosphorus ylide (Ph₃P=CHR), the carbonyl oxygen is replaced with a carbon-based substituent, further functionalizing the spirocyclic system.
Investigation of Ring Expansion and Ring Contraction Processes
The spirocyclic nature of this compound makes it a candidate for interesting ring expansion and contraction reactions. These transformations can lead to novel carbocyclic and heterocyclic systems.
A notable method for achieving ring expansion of spiro[4.5]decanes involves an oxidative dearomatization-induced process. While not directly demonstrated on this compound itself, related studies on cyclobutane-containing precursors have shown that this strategy can lead to the formation of functionalized spiro[4.5]cyclohexadienones. thieme-connect.com This suggests that similar strategies could be explored for expanding the six-membered ring of the title compound.
Ring contraction methodologies, such as the Favorskii rearrangement of α-halo ketones derived from the parent spiro[4.5]decan-7-one, could potentially be applied. Such a reaction would lead to the formation of a spiro[4.4]nonane carboxylic acid derivative.
Functional Group Interconversions and Derivatization Strategies
The presence of two distinct functional groups in this compound allows for a wide array of functional group interconversions and derivatization strategies.
The ketone can be converted into an enamine or enolate , which can then participate in various alkylation and acylation reactions. This provides a pathway to introduce substituents at the α-position to the carbonyl group.
The exocyclic methylene (B1212753) group can be isomerized to an endocyclic double bond under certain acidic or basic conditions, leading to a thermodynamically more stable isomer. This transformation alters the reactivity profile of the molecule.
Furthermore, the synthesis of spiro[4.5]decane analogues of biologically important molecules, such as calcitriol, highlights the utility of this scaffold in medicinal chemistry. nih.gov The synthetic routes often involve strategic functional group manipulations to build up the desired complexity. nih.gov
Electrophilic and Nucleophilic Reactions of the Spiroketone Moiety
As an α,β-unsaturated ketone, this compound is susceptible to both electrophilic and nucleophilic attacks.
Electrophilic addition to the exocyclic double bond is a prominent reaction. For instance, the addition of hydrogen halides (HX) would be expected to proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon. The regioselectivity of this addition can be influenced by the electronic nature of the conjugated system.
Nucleophilic addition can occur either directly at the carbonyl carbon (1,2-addition) or at the exocyclic methylene carbon in a conjugate fashion (1,4-addition or Michael addition). The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as cuprates, tend to favor 1,4-addition, while "hard" nucleophiles, like organolithium reagents, often prefer 1,2-addition.
The reactivity of active methylene compounds in the presence of a base can lead to Michael addition to the exocyclic double bond, forming a new carbon-carbon bond and expanding the molecular complexity.
1 Methylidenespiro 4.5 Decan 7 One As a Versatile Synthetic Building Block
Application in the Construction of Complex Organic Architectures
The rigid, three-dimensional structure of the spiro[4.5]decane scaffold makes it an attractive template for the construction of complex and sterically congested organic molecules. The presence of both a ketone and a reactive alkene in 1-Methylidenespiro[4.5]decan-7-one provides orthogonal points for elaboration, allowing for the stepwise or tandem formation of new rings and stereocenters.
While specific examples detailing the use of this compound in the construction of broader complex architectures are not prevalent in the reviewed literature, the reactivity of related spiro[4.5]decanones serves as a blueprint for its potential applications. For instance, the ketone at the 7-position can undergo a variety of transformations, including nucleophilic additions, reductions, and alpha-functionalizations. The exocyclic methylene (B1212753) group is susceptible to a range of reactions such as hydrogenation, epoxidation, dihydroxylation, and cycloadditions.
The strategic combination of these reactions can lead to the rapid assembly of polycyclic systems. For example, a Diels-Alder reaction involving the exocyclic double bond could be employed to construct a new six-membered ring, leading to a more complex bridged or fused ring system. Subsequent manipulation of the ketone functionality could then be used to introduce further complexity. The development of such synthetic strategies would showcase the true potential of this compound as a versatile building block for complex molecule synthesis.
Design and Synthesis of this compound Derivatives and Analogues
The modification of the this compound scaffold allows for the exploration of structure-activity and structure-property relationships, as well as the development of novel compounds with potentially interesting biological or material properties.
Systematic modification of the this compound structure can provide valuable insights into how changes in the molecular framework influence its chemical reactivity. Studies in this area could involve:
Modification of the Cyclopentane (B165970) Ring: Introduction of substituents on the cyclopentane ring could influence the stereochemical outcome of reactions at the ketone and the exocyclic methylene group.
Modification of the Cyclohexane (B81311) Ring: Altering the substitution pattern on the cyclohexane ring, particularly at the positions alpha to the ketone, would directly impact the enolization of the ketone and its subsequent reactivity.
Modification of the Exocyclic Methylene Group: Replacement of the methylene group with other functionalities, or its incorporation into a larger ring system, would dramatically alter the reactivity profile of the molecule.
While comprehensive structure-reactivity studies specifically on this compound are not widely reported, research on related spirocyclic systems provides a foundation for such investigations.
The synthesis of analogues of this compound, where one or more carbon atoms are replaced by heteroatoms, has led to the development of novel heterocyclic spiro[4.5]decane scaffolds with diverse properties. These related scaffolds are often pursued for their potential applications in medicinal chemistry and materials science.
Recent research has demonstrated the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a synergistic photocatalysis and organocatalysis approach. This method allows for the construction of nitrogen-containing spirocycles with high stereocontrol. Another example is the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides from the reaction of a keto sulfone with N-alkylaminoethanols, introducing both oxygen, sulfur, and nitrogen into the spirocyclic framework. researchgate.net
The development of these and other related spiro[4.5]decane scaffolds highlights the versatility of synthetic methodologies in creating a wide range of structurally diverse molecules based on this privileged core structure.
Table 2: Examples of Related Spiro[4.5]decane Scaffolds
| Scaffold | Synthetic Method | Potential Applications |
| 2-Amino-spiro[4.5]decane-6-ones | Synergistic photocatalysis and organocatalysis | Medicinal chemistry |
| 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides | Reaction of a keto sulfone with N-alkylaminoethanols | Medicinal chemistry |
Q & A
Q. What are the established synthetic routes for 1-Methylidenespiro[4.5]decan-7-one, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via reduction of nitro olefins using zinc in acetic acid (e.g., spiro[4.5]decan-7-one derivatives) , or through Grignard reagent reactions (e.g., PhMgBr in Et₂O/hexane) to achieve diastereoselectivity . For purity validation:
- Use NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and purity, referencing chemical shift patterns of analogous spiro compounds (e.g., δ 7.53–1.24 ppm in ¹H NMR for oxaspiro derivatives) .
- Report melting points, HPLC retention times, or mass spectrometry (HRMS) data to verify molecular weight and homogeneity .
Q. How should researchers design experiments to study the stability of this compound under varying conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible). Monitor degradation via TLC or HPLC .
- Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .
- For solvent stability, test solubility in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) and track changes using NMR .
Q. What spectroscopic techniques are critical for characterizing the spirocyclic structure of this compound?
- Methodological Answer :
- X-ray crystallography provides unambiguous confirmation of the spiro junction geometry and ring puckering .
- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra, particularly for methylidene protons and adjacent carbons .
- IR spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹) and methylidene C-H bonds (~3100 cm⁻¹) .
Advanced Research Questions
Q. How can diastereoselectivity in reactions involving this compound be optimized?
- Methodological Answer :
- Solvent polarity modulation : Use Et₂O/hexane (2:1) with PhMgBr to enhance diastereomeric ratios (up to 14:1) .
- Temperature control : Lower temperatures (−78°C) may favor kinetic control, while room temperature promotes thermodynamic products.
- Computational modeling : Apply DFT calculations to predict transition-state energies and rationalize selectivity trends .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?
- Methodological Answer :
- Reproducibility checks : Repeat experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to exclude environmental artifacts .
- Cross-validation : Compare NMR data with structurally similar spiroketones (e.g., 1-oxa-4-thiaspiro analogs) to identify systematic errors .
- Mechanistic studies : Use isotopic labeling (e.g., deuterated reagents) or in-situ FTIR to track intermediate formation .
Q. How can ring-puckering dynamics of the spirocyclic system be analyzed quantitatively?
- Methodological Answer :
- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from X-ray or neutron diffraction data to describe nonplanar ring distortions .
- Dynamic NMR : Monitor coalescence of proton signals at varying temperatures to estimate energy barriers for ring-flipping .
- Molecular dynamics simulations : Use software like Gaussian or ORCA to model puckering pathways and correlate with experimental data .
Data Presentation Guidelines
- Tables : Include raw NMR shifts (δ, multiplicity, J-values) and computational vs. experimental HRMS data (e.g., m/z 299.0603 observed vs. 299.0604 calculated) .
- Figures : Use ball-and-stick models for X-ray structures and reaction coordinate diagrams for mechanistic insights .
- Supplemental Information : Archive large datasets (e.g., crystallographic CIF files, NMR spectra) in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
